molecular formula C8H9NO3 B581653 2-(5-Methoxypyridin-2-yl)acetic acid CAS No. 1214332-39-4

2-(5-Methoxypyridin-2-yl)acetic acid

Cat. No. B581653
M. Wt: 167.164
InChI Key: LGEKFLLRSSKDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxypyridin-2-yl)acetic acid (2-MPA) is a pyridin-2-yl acetic acid derivative that has been used in scientific research and experiments for a variety of purposes. 2-MPA is a versatile compound that can be used in a range of applications, including biochemical and physiological studies, chemical synthesis, and drug design.

Scientific Research Applications

Pharmacological and Industrial Importance of Methoxy Group-containing Compounds : Methoxy groups in compounds such as syringic acid (SA) have shown a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases (CVDs), and cancer. These compounds possess antioxidant, antimicrobial, anti-inflammatory, neuroprotective, and hepatoprotective activities. Their strong antioxidant activity may confer beneficial effects for human health. Besides biomedical applications, compounds with methoxy groups have greater industrial applications in bioremediation, photocatalytic ozonation, and enzyme-based catalysis (Cheemanapalli et al., 2018).

Biosynthesis and Metabolism in Plants : The presence of methoxypyrazines, which include methoxy groups, contributes to the herbaceous, green, vegetal sensory attributes in certain wine varieties. Research into these compounds has focused on their discovery, biosynthesis, accumulation, and metabolism within plants, underscoring the significance of methoxy groups in agricultural and food chemistry contexts (Lei et al., 2018).

Pervaporation Separation of Water–Acetic Acid Mixtures : In industrial applications, acetic acid separation from aqueous streams is challenging due to close relative volatility with water. Pervaporation, a membrane-based separation process, has been highlighted as an economically and environmentally clean technique to address this challenge, indicating the relevance of acetic acid (and by extension, related acetic acid derivatives) in industrial separation processes (Aminabhavi & Toti, 2003).

properties

IUPAC Name

2-(5-methoxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEKFLLRSSKDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxypyridin-2-yl)acetic acid

Synthesis routes and methods

Procedure details

The crude tert-butyl cyano(5-methoxypyridin-2-yl)acetate (3.46 g) was suspended in a mixture of 45 mL of water and 45 mL of concentrated HCl. The mixture was heated at 60° C. for 1 hour and at reflux overnight. The reaction was cooled and the water was removed under vacuum. The oily solid residue was redissolved in a minimal amount of water (˜50-70 mL) and 2N NaOH was added to adjust the pH to approximately 14. The solution was washed with diethyl ether and was reacidified to pH 4 with 2N HCl and concentrated to dryness to give a white solid. This solid was triturated in hot THF (3×) and the combined supernatants were cooled in an icebath to initiate crystallization. After 20 minutes, the solid was collected by filtration washing with heptanes to give (5-methoxypyridin-2-yl)acetic acid (1.25 g). A second crop of product precipitated from the filtrate (0.39 g). The filtrate was concentrated, and the material was triturated with hot ethyl acetate and heptanes to provide a third crop of product as a brown solid (0.11 g of lower purity). The total yield of SM-1aa was 1.75 g (98%). MS (ES+) 168.1 (M+H)+. 1H NMR (DMSO-d6) δ 3.66 (s, 2H), 3.81 (s, 3H), 7.27 (d, 1H), 7.33-7.36 (m, 1H), 8.18 (d, 1H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

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